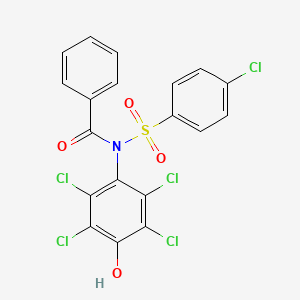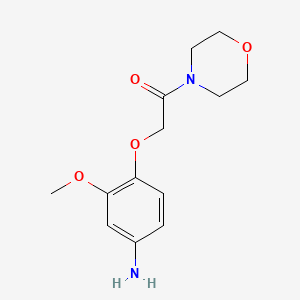
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone, also known as 4-AM-2-MOP, is an organic compound and a derivative of morpholine. It is a colorless, crystalline solid that is soluble in water. 4-AM-2-MOP has a wide range of applications in the fields of scientific research, particularly in the areas of biochemistry and pharmacology.
作用機序
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone has been shown to act as an enzyme inhibitor, blocking the action of certain enzymes. It has been demonstrated to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of the enzyme can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
This compound has been demonstrated to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of the neurotransmitter acetylcholine, which can lead to improved learning and memory. In addition, it has been demonstrated to increase the production of dopamine, a neurotransmitter associated with reward and motivation. It has also been shown to reduce levels of the stress hormone cortisol and to reduce inflammation.
実験室実験の利点と制限
The use of 2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone in laboratory experiments has a number of advantages and limitations. One of the main advantages is its low cost and availability. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. The main limitation is that it can be toxic in high concentrations, so it must be used with caution.
将来の方向性
There are a number of potential future directions for the use of 2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone in scientific research. One potential direction is in the development of new drugs and therapies. For example, it could be used as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it could be used to develop new compounds for use in drug delivery systems and as a potential treatment for cancer. Another potential direction is to use this compound as a tool for studying the biochemical and physiological effects of various compounds. Finally, it could be used as a tool for studying the effects of various environmental factors on the body.
合成法
The synthesis of 2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone is relatively straightforward. It can be produced through the reaction of 4-amino-2-methoxyphenol and morpholine in an aqueous solution. The reaction is typically carried out in a 1:1 molar ratio of the two reactants and can be catalyzed by either an acid or a base. The product is then precipitated from the reaction mixture and can be collected by filtration.
科学的研究の応用
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone has been widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a reagent in the synthesis of various compounds, such as peptides, lipids, and nucleotides. In addition, it has been used as a ligand in the preparation of metal complexes and as a catalyst in the synthesis of various organic compounds.
特性
IUPAC Name |
2-(4-amino-2-methoxyphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-12-8-10(14)2-3-11(12)19-9-13(16)15-4-6-18-7-5-15/h2-3,8H,4-7,9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOFNIROANASJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCC(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

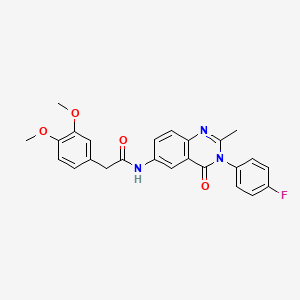
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2389357.png)
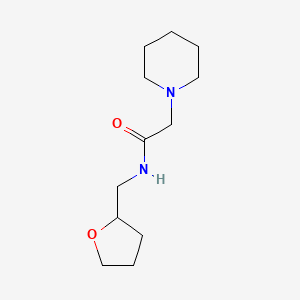

![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

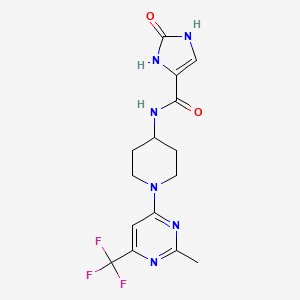
![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)

